4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid
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Overview
Description
4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring and multiple ethoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form an intermediate, which is then further reacted with 4-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- Diethylene glycol monoethyl ether
Uniqueness
4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid stands out due to its unique combination of a thiazole ring and multiple ethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .
Properties
CAS No. |
920270-03-7 |
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Molecular Formula |
C17H21NO5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-[2-(2-ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C17H21NO5S/c1-3-21-8-9-22-10-11-23-15-12(2)24-16(18-15)13-4-6-14(7-5-13)17(19)20/h4-7H,3,8-11H2,1-2H3,(H,19,20) |
InChI Key |
YCWLCBQMGNHROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC1=C(SC(=N1)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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